molecular formula C12H14O4 B588404 Monobutyl Phthalate-d4 CAS No. 478954-81-3

Monobutyl Phthalate-d4

Cat. No.: B588404
CAS No.: 478954-81-3
M. Wt: 226.264
InChI Key: YZBOVSFWWNVKRJ-UGWFXTGHSA-N
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Description

Biochemical Analysis

Biochemical Properties

Monobutyl Phthalate-d4 has been connected to reports of ROS accumulation, sperm destruction, and reproductive damage . It may alter steroid biosynthesis . The specific mechanisms of these effects remain unclear .

Cellular Effects

This compound has been found to influence cell function, particularly in the reproductive system . It has been reported to stimulate steroidogenesis through steroidogenic acute regulatory protein regulated by transcription factors in mouse Leydig tumor cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce ferroptosis in TM3 cells to damage the male reproductive system through the TNF/IL6/STAT signal pathway, resulting in lipid peroxidation and iron metabolite degradation .

Temporal Effects in Laboratory Settings

It is known that phthalates, including this compound, can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . It has been found to be negatively associated with reproductive-related indicators, especially at gestation exposure period and middle dose (100–500 mg/kg/day) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to be a major metabolite of dibutyl phthalate . It has been reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Transport and Distribution

It is known that phthalates, including this compound, can contaminate almost every aspect of the environment as they migrate or emit over the whole life cycle of a product containing phthalates, from production to disposal .

Subcellular Localization

It is known that phthalates, including this compound, can enter the human body through oral, dermal, inhalational, intravenous, and transplacental routes .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Monobutyl Phthalate-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Properties

IUPAC Name

2-butoxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)/i4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBOVSFWWNVKRJ-UGWFXTGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858129
Record name 2-(Butoxycarbonyl)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478954-81-3
Record name 2-(Butoxycarbonyl)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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